molecular formula C20H12Cl2N2OS B4620250 N-[3-(1,3-benzothiazol-2-yl)phenyl]-2,4-dichlorobenzamide

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2,4-dichlorobenzamide

Cat. No.: B4620250
M. Wt: 399.3 g/mol
InChI Key: OXWCBTMDRFGWFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2,4-dichlorobenzamide, also known as BZ-423, is a small molecule compound with potential therapeutic applications. BZ-423 has been shown to have anti-inflammatory and immunomodulatory effects, making it a promising candidate for the treatment of autoimmune diseases and other inflammatory conditions. In

Scientific Research Applications

Organic Chemistry Synthesis and Derivatives

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2,4-dichlorobenzamide and related compounds have been studied for their synthesis and utility in creating novel chemical structures. For instance, studies on N-halogen compounds, including preparative studies on N-benzimidoylsulfilimines, highlight the compound's role in forming new chemical entities with potential applications in materials science and drug development (Fuchigami & Odo, 1977).

Cancer Research and Antitumor Activity

Research into benzothiazoles, including derivatives of this compound, has shown promising antitumor activities. These compounds have been synthesized and investigated for their roles in inhibiting tumor growth through various mechanisms, including the synthesis of 2-(4-acylaminophenyl)benzothiazoles and their metabolism and activity against cancer cell lines (Chua et al., 1999).

Microbial Resistance and Antimicrobial Agents

The development of novel antimicrobial agents is a critical area of research due to increasing resistance to existing drugs. Studies on 2-phenylamino-thiazole derivatives as antimicrobial agents show the potential of benzothiazole derivatives, including this compound, in combating microbial infections (Bikobo et al., 2017).

Neurology and Anticonvulsant Evaluation

The search for new anticonvulsant drugs is ongoing, with benzothiazole derivatives being explored for their neuroprotective and anticonvulsant properties. For instance, indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide have shown significant potential in preclinical evaluations (Nath et al., 2021).

Luminescent Materials Development

Benzothiazole derivatives, including those related to this compound, have been utilized in the development of luminescent materials. Their properties have been explored for applications in white light emission, offering new avenues for creating energy-efficient lighting solutions (Lu et al., 2017).

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2,4-dichlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12Cl2N2OS/c21-13-8-9-15(16(22)11-13)19(25)23-14-5-3-4-12(10-14)20-24-17-6-1-2-7-18(17)26-20/h1-11H,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXWCBTMDRFGWFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)NC(=O)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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